STANNOUS CAPROATE PRACTICAL GRADE
Description
Historical Perspectives on Organotin Carboxylate Catalysis
The use of organotin compounds as catalysts dates back to the mid-20th century. Initially, the focus was on their ability to catalyze the formation of polyurethane foams. Organotin carboxylates, a subgroup of these compounds, were found to be particularly effective. The pioneering work in this area laid the foundation for the exploration of other organotin compounds, including various stannous carboxylates, in a broader range of chemical reactions.
The general mechanism often involves the tin atom acting as a Lewis acid, coordinating with the reactants to facilitate bond formation. The carboxylate ligands can influence the catalyst's solubility, stability, and steric hindrance, thereby affecting its activity and selectivity.
Evolution of Stannous Caproate and Related Organotin Compounds in Chemical Synthesis
Following the initial discoveries, research into organotin carboxylates expanded significantly. Stannous octoate became one of the most widely studied and used catalysts in this class, particularly for the ring-opening polymerization of lactones to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). chemicalbook.comresearchgate.netnih.gov
Stannous caproate emerged as a related catalyst, sharing many of the fundamental catalytic properties of stannous octoate. The evolution of these catalysts has been driven by the need for materials with specific properties, leading to the synthesis and investigation of a variety of stannous carboxylates with different chain lengths and structures. The choice of the carboxylate ligand can fine-tune the catalyst's performance for specific applications. Research has also focused on developing more stable and cost-effective synthesis methods for these compounds. google.comgoogle.com
Structure
2D Structure
Properties
CAS No. |
13170-69-9 |
|---|---|
Molecular Formula |
C12H22O4Sn |
Molecular Weight |
349 g/mol |
IUPAC Name |
di(hexanoyloxy)tin |
InChI |
InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
RRBRFYNWESTLOL-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Origin of Product |
United States |
Research on Synthetic Methodologies for Stannous Caproate
Traditional Synthetic Pathways and Associated Methodological Challenges
Conventional methods for synthesizing stannous carboxylates, including stannous caproate, have historically relied on chloride-based precursors. These routes, while established, present significant challenges related to impurities and process complexity.
The most common traditional pathway involves a double decomposition reaction. google.com This process typically starts with the reaction of a carboxylic acid, such as caproic acid, with an alkali hydroxide (B78521) like sodium hydroxide to form a sodium carboxylate salt (sodium caproate). This salt is then reacted with stannous chloride. google.comgoogle.comgoogleapis.com
Alternative but related chloride-based routes include:
Reacting stannic chloride with tin metal to produce stannous chloride, which is then used in the reaction with the sodium carboxylate. google.comgoogle.com
Reacting elemental tin with aqueous hydrochloric acid (HCl) to generate stannous chloride in situ for subsequent reaction. google.comgoogle.com
A variation of this method utilizes soda ash (sodium carbonate) instead of caustic soda (sodium hydroxide) for the initial saponification step, followed by reaction with stannous chloride in the same reactor. google.com Regardless of the specific reagents, these methods are fundamentally reliant on a stannous chloride intermediate, which introduces distinct methodological hurdles. google.comgoogle.com
A primary challenge in stannous chloride-based synthesis is the inevitable presence of chloride impurities in the final product. google.comgoogle.com These chloride ions can negatively interfere with the end-use applications of the stannous caproate. Consequently, a significant and costly post-synthesis washing step is required to reduce the levels of residual chlorides and sodium. google.com This not only increases production costs but also generates a considerable wastewater stream that requires management. google.com
Advanced and Green Synthesis Approaches
In response to the limitations of traditional methods, advanced synthesis strategies have been developed. These innovations focus on direct reaction pathways that are more efficient, produce a purer product, and align with the principles of green chemistry.
A significant process innovation is the direct synthesis of stannous carboxylates from elemental tin. google.comgoogle.com This method bypasses the need for chloride intermediates entirely. The process generally involves charging a reactor with an excess of elemental tin (in forms such as powder or shot) and the carboxylic acid (e.g., caproic acid). google.comgoogle.com The reaction is facilitated by a promoter and controlled aeration. google.com The process typically involves two key stages:
Oxidation: Air is introduced to the heated mixture, promoting the oxidation of tin metal to form stannous oxide and initiating the reaction with the carboxylic acid. google.com
Reduction/Disproportionation: The air supply is replaced with an inert gas, like nitrogen, and the temperature is maintained or increased. The excess tin metal and the promoter facilitate the reduction of any tin(IV) species formed, ensuring a high yield of the desired stannous (tin(II)) carboxylate. google.comgoogle.com
Another advanced route involves the direct reaction of stannous oxide with the carboxylic acid. google.com This method involves heating stannous oxide and isooctanoic acid (a similar carboxylic acid) under vacuum to drive the dehydration reaction to completion, followed by cooling and filtration. google.com
The direct synthesis from elemental tin or tin oxides represents a greener, reduced-waste strategy. google.comgoogleapis.com By eliminating the use of tin chlorides, these methods produce a final product that is inherently lower in chloride and sodium impurities, thereby obviating the need for extensive water-washing steps. google.comgoogleapis.com This significantly reduces water consumption and wastewater generation.
The avoidance of chloride-based chemistry also mitigates equipment corrosion problems associated with hydrogen chloride formation. google.comgoogleapis.com The process using stannous oxide and the carboxylic acid is noted for generating less waste gas and wastewater compared to other preparation methods. google.com While the carboxylic acid itself acts as a reaction medium, these methods avoid the use of additional organic solvents, aligning with solvent-free or reduced-solvent principles.
Table 1: Comparison of Synthetic Methodologies for Stannous Caproate
| Feature | Traditional Stannous Chloride Route | Advanced Direct Synthesis Route |
| Tin Precursor | Stannous Chloride (SnCl₂) | Elemental Tin (Sn) or Stannous Oxide (SnO) |
| Key Reagents | Sodium Hydroxide/Carbonate, Caproic Acid | Caproic Acid, Promoter (e.g., 4-tert-butylcatechol), Air/Nitrogen |
| Primary Impurity | Chlorides, Sodium | Minimal; primarily unreacted tin or oxides |
| Waste Generation | Significant wastewater from washing steps | Reduced wastewater; no washing required |
| Process Complexity | Multi-step (saponification, reaction, washing) | More direct, often a one-pot synthesis |
| Corrosion Risk | High, due to potential HCl formation | Low, avoids chloride intermediates |
Optimization of Reaction Parameters in Stannous Caproate Synthesis
The efficiency and success of the direct synthesis method are highly dependent on the careful optimization of several key reaction parameters.
Key parameters include:
Form of Tin Metal: The reactivity of the elemental tin is influenced by its surface area. Finely divided forms like tin powder are more reactive than larger forms like tin shot, allowing for the use of more gentle reaction conditions, such as lower temperatures (e.g., 100°C-120°C for powder vs. 140°C-180°C for shot). google.comgoogle.com This can also result in a lighter-colored, more commercially desirable product. google.com
Temperature Control: The reaction temperature is carefully controlled and often staged. An initial heating phase to around 80°C may be followed by a gradual increase to 140-170°C during the oxidation step, and then maintained or adjusted during the nitrogen-purged reduction phase. google.com
Atmosphere Management: The sequential use of air (an oxidizing atmosphere) and nitrogen (an inert atmosphere) is critical. Air is used to promote the initial oxidation of tin, while nitrogen is used in the second stage to prevent the oxidation of the desired stannous tin to stannic tin and to facilitate the reduction of any stannic species formed. google.comgoogle.com
Use of Promoters: Promoters, such as 4-tert-butylcatechol (B165716), are essential. They appear to act as catalysts for the formation of stannous carboxylate and also inhibit the oxidation of stannous tin during the reduction step. google.comgoogle.com
Reactant Ratio: Maintaining an excess of tin metal throughout the reaction is important for promoting the formation of the stannous carboxylate during the reduction step. google.com
Table 2: Optimization Parameters for Direct Synthesis of Stannous Carboxylates
| Parameter | Condition/Variable | Impact on Synthesis |
| Temperature | 80°C to 180°C (staged) | Controls reaction rate and selectivity between oxidation and reduction steps. |
| Tin Reactant Form | Powder vs. Shot | Higher surface area (powder) allows lower reaction temperatures and can yield a better product color. google.com |
| Reaction Atmosphere | Air followed by Nitrogen | Sequentially promotes oxidation of elemental tin and then reduction of tin(IV) to tin(II). google.com |
| Promoter | e.g., 4-tert-butylcatechol | Catalyzes stannous carboxylate formation and inhibits over-oxidation. google.comgoogle.com |
| Reactant Molar Ratio | Excess of Tin Metal | Drives the reaction and aids in the reduction step to ensure a high yield of stannous tin. google.com |
Stoichiometric Ratios and Reactant Influence
The synthesis of stannous carboxylates, such as stannous caproate, can be achieved directly from elemental tin and the corresponding carboxylic acid. google.com A common approach involves reacting elemental tin (in shot or powder form) with caproic acid. In these syntheses, an excess of tin metal is often used to drive the reaction forward. google.com
The choice of reactants significantly influences the process. While methods using stannous chloride or tin(II) oxide are possible, direct synthesis from elemental tin offers a more direct route. google.comyoutube.com One patented method for producing tin(II) carboxylates utilizes elemental tin, a carboxylic acid, and a promoter. google.com The promoter, which can be a hindered phenol (B47542) like 4-tert-butylcatechol, is typically used in small quantities, around 1-2% of the tin metal charged. google.com
The following table outlines reactant quantities from a representative synthesis of a stannous carboxylate, illustrating the ratios involved. google.com
Table 1: Example Reactant Ratios in Stannous Carboxylate Synthesis
| Reactant | Mass (grams) | Molar Amount (approx.) | Role |
|---|---|---|---|
| Tin Shot | 225 | 1.90 mol | Tin(II) Source |
| Coconut Acid | 600 | Varies | Carboxylate Source |
Role of Inert Atmospheres and Oxidation Inhibitors in Synthesis Fidelity
Maintaining the fidelity of stannous caproate synthesis is critically dependent on preventing the oxidation of the tin(II) ion (Sn²⁺) to the tin(IV) state (Sn⁴⁺). google.com Many chemical reactions are sensitive to atmospheric oxygen and moisture, which can lead to unwanted side reactions, degradation of products, and reduced yields. kindle-tech.com Therefore, the use of an inert atmosphere is a standard and crucial practice. kindle-tech.comyoutube.com
In the direct synthesis of stannous carboxylates, the process may begin by introducing air to initiate the reaction. google.com However, to maximize the percentage of stannous tin in the final product, the air is later replaced with an inert gas, such as nitrogen. google.com One documented procedure shows that after an initial reaction period with air, switching to a nitrogen atmosphere and increasing the temperature allowed the stannous content to increase to over 98% of the total tin. google.com This demonstrates the essential role of an inert atmosphere in achieving a high-purity stannous product.
In addition to inert gases, chemical oxidation inhibitors, also referred to as promoters, are employed. google.com Compounds like 4-tert-butylcatechol are added to the reaction mixture to help prevent the oxidation of the tin. google.com Another method describes retaining the CO2 atmosphere generated by the reaction itself while also adding inert gas and an antioxidant to enhance the product's stability and prevent oxidation. google.com
Temperature and Reaction Time Kinetics in Yield Optimization
The optimization of yield in stannous caproate synthesis is a function of the interplay between reaction temperature and duration. youtube.com The kinetics of the synthesis are carefully controlled to ensure the complete reaction of the starting materials while avoiding degradation or side reactions. researchgate.netacs.org
In the direct synthesis from elemental tin, a multi-stage temperature profile is often employed. google.com The reaction may be initiated at a moderate temperature, for example, between 80°C and 120°C, and held for a significant period, such as 10 hours. google.com This initial phase allows for the gradual formation of the stannous carboxylate. google.com
Following the initial reaction period, the temperature is often increased to a higher level, for instance, 155°C to 160°C, for a shorter duration of about two hours. google.com This secondary, higher-temperature stage, typically conducted under a nitrogen atmosphere, is designed to reduce the remaining tin oxides and drive the equilibrium towards a higher concentration of the desired stannous tin. google.com One example recorded an increase in stannous content from 86% to 98.3% of total tin during this secondary heating phase under nitrogen. google.com The table below summarizes a typical temperature and time profile for such a synthesis. google.com
Table 2: Example Temperature and Time Profile for Stannous Carboxylate Synthesis
| Stage | Temperature Range | Duration | Atmosphere | Objective |
|---|---|---|---|---|
| 1 | 80°C - 120°C | 10 hours | Air | Initial reaction and formation of tin carboxylate |
This careful management of kinetics ensures a high yield of stannous caproate with the desired purity for practical grade applications. google.com
Stannous Caproate as a Catalyst in Polymerization Processes
Stannous Caproate, practical grade, is a highly effective organotin compound utilized primarily as a catalyst in various polymerization reactions. Its efficacy stems from the tin center's +2 oxidation state, which facilitates coordination with reactants, thereby lowering the activation energy for polymer chain formation. It is particularly valued in the production of polyurethanes and polyesters, where it influences reaction speeds and the final properties of the polymer.
Catalytic Activity in Polyurethane Chemistry
In the field of polyurethane chemistry, stannous carboxylates are benchmark catalysts that accelerate the reaction between polyols and isocyanates to form urethane (B1682113) linkages. tri-iso.com This catalytic activity is crucial for controlling the curing process and achieving desired material characteristics in a wide range of polyurethane products.
Stannous Caproate is a principal catalyst in the manufacturing of polyurethane foam, especially flexible slabstock foam. leticiachem.com Its primary function is to promote the gelling reaction (the polyol-isocyanate reaction) that builds the polymer network. leticiachem.comsinocurechem.com In foam production, it is typically used in conjunction with a tertiary amine catalyst, which promotes the blowing reaction (the water-isocyanate reaction that generates carbon dioxide). gvchem.com By carefully balancing the concentration of the stannous catalyst and the amine catalyst, manufacturers can control the rates of gelling and blowing. gvchem.com This balance is critical for producing foams with uniform cell structure, good air permeability, and specific physical properties like density, hardness, and resilience. gvchem.comumicore.com
The catalytic activity of Stannous Caproate extends beyond foams to other polyurethane systems. It is used as a catalyst for polyurethane coatings, adhesives, sealants, and elastomers. made-in-china.com In these applications, it significantly accelerates the curing process, allowing for faster production times and ensuring the development of robust, durable materials. tri-iso.com It is also employed as a curing agent for room-temperature-vulcanizing (RTV) silicone rubbers. gvchem.com The catalytic activity of stannous octoate in curing is noted to be greater than that of dibutyltin (B87310) dilaurate. gvchem.com
Mechanisms of Ring-Opening Polymerization (ROP) Catalysis
Stannous Caproate is a highly effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable aliphatic polyesters like polycaprolactone (B3415563) (PCL) and polylactide (PLA). researchgate.netresearchgate.net The industrial production of PLA, for instance, primarily relies on the ROP of lactide promoted by tin(II) 2-ethylhexanoate (B8288628) at high temperatures. acs.org
The polymerization of cyclic esters by stannous catalysts is understood to proceed via a coordination-insertion mechanism. nih.govnih.govcmu.ac.thresearchgate.net This multi-step process is initiated by an active tin alkoxide species:
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates with the tin atom of the catalyst. researchgate.netresearchgate.net
Nucleophilic Attack: The alkoxide group attached to the tin atom performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. cmu.ac.th
Ring-Opening and Insertion: This attack leads to the cleavage of the acyl-oxygen bond of the monomer ring. The opened monomer is thereby "inserted" between the tin atom and the alkoxide group. cmu.ac.th
This process regenerates a tin alkoxide at the end of the growing polymer chain, which can then coordinate with and open another monomer molecule, continuing the chain growth. cmu.ac.th The entire polymerization is driven by the relief of ring strain in the cyclic monomer. cmu.ac.th Density functional theory (DFT) calculations have been employed to inquire into the specific pathways and transition states of this mechanism. researchgate.netscribd.com
While Stannous Caproate is referred to as the catalyst, it is more accurately described as a pre-catalyst or initiator system in ROP. The actual initiating species is a tin alkoxide, Sn(OR)₂, which is formed in situ. nih.gov This occurs through a reaction between the stannous carboxylate (e.g., stannous octoate) and a protic species, typically an alcohol (R'OH), which is either intentionally added as a co-initiator or present as an impurity. nih.govcmu.ac.th Once the tin alkoxide is formed, the ROP proceeds via the coordination-insertion mechanism. nih.gov The molecular weight of the resulting polymer can be controlled by adjusting the concentration of this initiator system. nih.gov
Data Tables
Table 1: Effect of Sn(Oct)₂/n-HexOH Initiator Concentration on ε-Caprolactone ROP Kinetics
| Initiator Concentration (mol%) | Average Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (min⁻¹) |
| 1.0 | 64.9–70.5 | 7.3 x 10⁷ |
| 1.5 | 64.9–80.4 | 2.8 x 10⁶ |
| 2.0 | 64.9–80.4 | 1.2 x 10⁶ |
| Data derived from non-isothermal DSC analysis of the ring-opening polymerization of ε-caprolactone. The polymerization rate was observed to increase with increasing initiator concentration. nih.gov |
Table 2: Bulk Polymerization of ε-Caprolactone with Sn(Oct)₂/n-HexOH
| Polymerization Temperature (°C) | Initiator Concentration (mol%) | Polymerization Time (h) | Number Average Molecular Weight (Mn) ( g/mol ) | Polymer Yield (%) |
| 160 | 0.1 | 1 | 9.0 x 10⁴ | 89 |
| This table illustrates the performance of the Sn(Oct)₂/n-HexOH (1:2) initiating system in producing high molecular weight poly(ε-caprolactone) (PCL) in a short timeframe. nih.govnih.gov |
Influence of Co-initiators (Alcohols, Diols) on Polymerization Initiation
The initiation of ring-opening polymerization by stannous caproate is not a direct process but rather involves the crucial role of a co-initiator, typically a compound containing hydroxyl (-OH) groups, such as an alcohol or a diol. The generally accepted mechanism posits that stannous caproate acts as a pre-catalyst, reacting with the hydroxyl groups of the co-initiator in-situ to form the true initiating species, a stannous alkoxide. researchgate.netnih.govresearchgate.netusm.edu This process involves the exchange of the caproate ligand on the tin atom with an alkoxide group from the alcohol, releasing free caproic acid. researchgate.net The resulting stannous alkoxide is the active center that initiates polymerization by coordinating with and subsequently ring-opening a monomer molecule. researchgate.netusm.eduacs.org
The structure of the alcohol co-initiator significantly influences the initiation kinetics. researchgate.netusm.eduacs.org Studies comparing monofunctional alcohols, such as 1-butanol, with difunctional alcohols (diols), like ethylene (B1197577) glycol (EG) and 1,3-propanediol (B51772) (PD), have revealed distinct differences. researchgate.netusm.eduacs.org While monofunctional alcohols lead to a relatively straightforward and rapid initiation, the use of diols like EG and PD often results in a pronounced "induction period" at the start of the polymerization. researchgate.netresearchgate.netusm.eduacs.org
This delay is attributed to the formation of highly stable, six- or seven-membered cyclic stannous alkoxide intermediates. researchgate.net The diol acts as a bidentate ligand, with both of its hydroxyl groups interacting with a single tin atom, creating a chelate structure that is less reactive than the stannous alkoxides formed from either a monofunctional alcohol or the hydroxyl end of a growing polymer chain. researchgate.netresearchgate.net Consequently, the propagation of the polymer chain is delayed until the free diol in the system is almost completely consumed and converted into these more stable, dormant species. researchgate.netusm.eduacs.org Only then does the polymerization proceed at its normal rate. researchgate.netusm.eduacs.org
Table 1: Effect of Co-initiator Structure on Polymerization Initiation of ε-Caprolactone
| Co-initiator | Observed Induction Period | Initiation Mechanism | Reference |
|---|---|---|---|
| 1-Butanol | Not detectable | Fast formation of a reactive stannous alkoxide. | researchgate.netacs.org |
| Ethylene Glycol (EG) | Pronounced induction period | Formation of a stable, less reactive cyclic stannous alkoxide intermediate. | researchgate.netresearchgate.netusm.eduacs.org |
Investigation of Transesterification Phenomena and Chain Scission
During stannous caproate-catalyzed polymerization, particularly at elevated temperatures and extended reaction times, the primary polymerization reaction is often accompanied by side reactions, most notably transesterification and chain scission. researchgate.netthaiscience.info Chain scission is a degradation process where the main backbone of a polymer is broken at a random point. wikipedia.org Transesterification involves the exchange of an alkoxy group between an ester and an alcohol, which in this context can occur between polymer chains (intermolecular) or within the same polymer chain (intramolecular or "back-biting"). researchgate.netthaiscience.info
Stannous caproate is known to be an effective catalyst for these transesterification reactions. thaiscience.info These reactions can significantly alter the polymer's microstructure and molecular weight distribution. researchgate.net Evidence of transesterification is observed in several ways:
In Copolymers: During the copolymerization of L-lactide and ε-caprolactone, the appearance of specific triad (B1167595) sequences, such as a lactide unit between two caprolactone (B156226) units (CLC), can only be explained by transesterification. thaiscience.info The gradual randomization of monomer sequences in what initially forms as a gradient or block copolymer is another clear indicator. utwente.nl
In Homopolymers: In the polymerization of L-lactide, which consists of two lactic acid units, chains initially formed are even-numbered with respect to these units. Over time, the emergence of odd-numbered chains is direct proof of transesterification reactions scrambling the chain lengths. researchgate.net
These randomization events lead to a broadening of the molecular weight distribution, reflected in an increase in the dispersity (Ð) of the polymer. researchgate.net Furthermore, intramolecular transesterification can lead to the formation of cyclic oligomers, which can be a significant side reaction, particularly under conditions of high dilution or at high monomer-to-initiator ratios. researchgate.net This end-to-end cyclization competes with linear chain growth and can limit the achievable molecular weight.
Stannous Caproate in Biodegradable Polymer Synthesis
Stannous caproate is a catalyst of choice for the synthesis of several key biodegradable polyesters due to its high efficiency and the biocompatibility of the resulting polymers. researchgate.netresearchgate.net
Stannous caproate is widely utilized for the bulk ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid, to produce high molecular weight polylactic acid (PLA). researchgate.netmdpi.comresearchgate.net The polymerization is typically conducted in the melt at temperatures ranging from 130°C to 210°C. researchgate.netmdpi.com This process is highly efficient, capable of achieving high monomer conversions (often exceeding 95%) and yielding PLA with high number-average molecular weights (Mn), for instance, over 200 kDa. mdpi.com The reaction proceeds through the coordination-insertion mechanism, where the lactide monomer coordinates to the tin center of the active stannous alkoxide species before being inserted into the tin-alkoxide bond, thus extending the polymer chain. researchgate.net
Similarly, stannous caproate is a standard and highly effective catalyst for the ROP of ε-caprolactone to synthesize polycaprolactone (PCL), another important biodegradable polyester. nih.govresearchgate.netthaiscience.info The polymerization is typically performed in bulk at temperatures between 120°C and 180°C. nih.govusm.edu The system is known for its high efficiency, enabling the synthesis of high molecular weight PCL with high yields in relatively short reaction times. nih.govnih.gov As with PLA, the polymerization of ε-caprolactone follows a coordination-insertion mechanism initiated by the stannous alkoxide species. nih.govnih.gov
A key advantage of using the stannous caproate/alcohol initiator system is the ability to control the molecular weight and, to some extent, the architecture of the resulting polymer. thaiscience.info
The primary method for controlling the number-average molecular weight (Mn) is by adjusting the molar ratio of monomer to initiator ([M]/[I]). thaiscience.infousm.edu In theory, each initiator molecule starts one polymer chain, so a lower [M]/[I] ratio results in a greater number of chains for a given amount of monomer, thus producing a polymer of lower molecular weight. This control is quite precise, especially at lower [M]/[I] ratios (e.g., up to 200/1 for lactide). However, at very high [M]/[I] ratios, the experimentally determined Mn may lag behind the theoretical value. This discrepancy is largely due to competing side reactions, such as the formation of cyclic polymers via end-to-end cyclization, which consumes monomer without contributing to the linear chain count that the initiator is supposed to control.
The catalyst concentration ([Sn(Oct)₂]) primarily influences the rate of polymerization rather than the final molecular weight, particularly when an excess of co-initiator is used. thaiscience.info However, the catalyst concentration does affect the rate of transesterification side reactions; higher catalyst levels can lead to a faster scrambling of chains and a broader molecular weight distribution (higher dispersity, Ð). researchgate.netthaiscience.info Therefore, controlling the polymer architecture, specifically achieving a narrow dispersity, requires careful management of reaction temperature, time, and catalyst concentration to minimize these randomizing events. researchgate.net
Table 2: Influence of Lactide/Initiator Ratio on PLA Molecular Weight
| Lactide/Initiator (LA/In) Ratio | Lactide/Catalyst (LA/Cat) Ratio | Temperature (°C) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Reference |
|---|---|---|---|---|---|
| 50/1 | 4000/1 | 160 | 7,200 | 7,500 | |
| 100/1 | 4000/1 | 160 | 14,400 | 14,500 | |
| 200/1 | 4000/1 | 160 | 28,800 | 28,000 |
Kinetic Studies of Stannous Caproate-Catalyzed Reactions
Kinetic studies of the ring-opening polymerization of cyclic esters catalyzed by stannous caproate (or its close analogue, stannous octoate) reveal that the reaction is typically first-order with respect to both the monomer concentration and the catalyst concentration. researchgate.net The rate of polymerization is highly dependent on both the temperature and the concentration of the initiating system. nih.govnih.gov As the concentration of the initiator/catalyst system increases, the rate of polymerization increases. nih.govnih.gov
For the polymerization of ε-caprolactone, the activation energy (Ea) has been determined through non-isothermal DSC analysis to be in the range of 64.9–80.4 kJ/mol. nih.govnih.gov Kinetic studies provide strong evidence for the proposed polymerization mechanism. For instance, the rates of polymerization initiated with a stannous octoate/alcohol mixture show kinetic convergence with those initiated by a pre-formed stannous alkoxide, confirming that the stannous alkoxide is indeed the active propagating species in both systems. researchgate.net
Table 3: Kinetic Parameters for the ROP of ε-Caprolactone with Sn(Oct)₂/n-Hexanol
| Initiator Conc. (mol%) | Heating Rate (°C/min) | Activation Energy, Ea (kJ/mol) | Frequency Factor, A (min⁻¹) | Reference |
|---|---|---|---|---|
| 1.0 | 5-20 | 70.5 - 80.4 | 7.3 x 10⁷ | nih.govnih.gov |
| 1.5 | 5-20 | 67.5 - 72.8 | 2.8 x 10⁶ | nih.govnih.gov |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Stannous Caproate | - |
| Stannous Octoate / Stannous 2-ethylhexanoate | Sn(Oct)₂ |
| Polylactic Acid | PLA |
| Lactide | LA / LL |
| Polycaprolactone | PCL |
| ε-Caprolactone | CL / CAP |
| Ethylene Glycol | EG |
| Diethylene Glycol | DEG |
| 1,3-Propanediol | PD |
| 1-Butanol | - |
Physicochemical Properties of Stannous Caproate Practical Grade
The physicochemical properties of Stannous Caproate are crucial for its application in various chemical processes. While a comprehensive, publicly available dataset for the practical grade is limited, some key properties can be inferred from available information and comparison with similar compounds.
Interactive Data Table: Physicochemical Properties of Stannous Caproate
| Property | Value | Source |
| Chemical Formula | C12H22O4Sn | chembuyersguide.com |
| Molecular Weight | 349.01 g/mol | chembuyersguide.com |
| CAS Number | 13170-69-9 | chemicalbook.com |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Advanced Applications of Stannous Caproate in Material Science
Development of Biodegradable Polymeric Materials for Niche Applications
Stannous caproate, often referred to as stannous octoate or tin(II) 2-ethylhexanoate (B8288628) in research literature, is a highly effective catalyst for the ring-opening polymerization (ROP) of cyclic esters. rsc.org This catalytic activity is pivotal in the synthesis of biodegradable aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which are sought-after materials for a variety of niche applications due to their biocompatibility and environmental friendliness. researchgate.net
The industrial production of PLA, a leading bioplastic derived from renewable resources, heavily relies on the ROP of lactide, with stannous octoate being the standard catalyst for large-scale manufacturing. rsc.orgacs.orggoogle.com The catalyst's primary advantages include its high efficiency and its approval for certain applications, which has cemented its role in the industry. bohrium.com Research has shown that stannous caproate effectively initiates polymerization, leading to the formation of high molecular weight polymers essential for robust material properties. For instance, studies on the polymerization of L-lactide have demonstrated the ability to produce PLA with a molecular weight exceeding 400,000 at very low catalyst loadings. researchgate.net
Similarly, in the synthesis of PCL from ε-caprolactone, stannous caproate plays a crucial role. bohrium.comnih.gov By varying the catalyst-to-monomer ratio, researchers can control the molecular weight and polydispersity of the resulting polymer. bohrium.comnih.gov This control is critical for tailoring the material's properties for specific biomedical applications, such as tissue scaffolds and drug delivery systems. nih.gov For example, a study demonstrated that by adjusting the catalyst:monomer ratio from 1:1000 to 1:10,000, the residual tin content in the polymer could be significantly reduced from 176 ppm to 5 ppm, making it more suitable for biomedical uses without extensive purification. bohrium.comnih.gov
The following table summarizes research findings on the use of stannous catalysts in the synthesis of biodegradable polymers.
| Polymer | Monomer | Catalyst System | Key Findings |
| Polylactide (PLA) | L-lactide | Stannous(II) 2-ethylhexanoate with DMF-DMA | Tenfold improvement in catalytic activity; achieved PLA molecular weight > 400,000. researchgate.net |
| Polycaprolactone (PCL) | ε-caprolactone | Stannous(II) 2-ethylhexanoate (Sn(Oct)₂) | Reducing catalyst:monomer ratio to 1:10,000 lowered residual tin to 5 ppm. bohrium.comnih.gov |
| Polylactide (PLA) | Lactic Acid from Banana Peel Waste | Stannous octoate (5%, 6%, 7%) | Highest yield (47.44%) achieved with 7% catalyst and 120 minutes polymerization time. |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | Stannous(II) octoate/n-hexanol | Produced high molecular weight PCL (9.0 × 10⁴ g/mol ) with 89% yield in a short time. nih.gov |
Role in Crosslinking and Curing Agent Formulations for Enhanced Material Properties
Stannous caproate is a prominent catalyst in formulations for crosslinking and curing, significantly enhancing the final properties of various materials, most notably polyurethanes. gvchem.com In the production of polyurethane foams, stannous caproate (commonly known in the industry as stannous octoate or T-9) acts as a powerful catalyst for the gelling reaction, which involves the crosslinking of polyols and isocyanates. gvchem.commorpholine.ccgoogle.com
This catalytic action is crucial for balancing the foaming and crosslinking reactions. gvchem.com When used in conjunction with amine catalysts, stannous caproate helps to achieve a foam structure with uniform cells and good air permeability. gvchem.com The rapid acceleration of the crosslinking process ensures that the coating or foam cures quickly and evenly, which is essential for industrial applications where time and efficiency are critical. morpholine.cc
Beyond polyurethanes, stannous caproate also serves as a curing agent for room temperature vulcanization of silicone rubber and as a catalyst for epoxy resin curing. gvchem.comgvchem.com Its catalytic activity in these systems is often higher than that of other organotin compounds like dibutyltin (B87310) dilaurate. gvchem.comgvchem.com In some applications, a combination of stannous caproate and dibutyltin dilaurate is used to achieve an optimal balance between reaction speed and curing speed, resulting in materials with superior performance characteristics. gvchem.com The accelerated crosslinking leads to durable and resilient end products, from flexible foams to robust coatings and sealants. gvchem.commorpholine.cc
The table below highlights the function of stannous caproate as a crosslinking and curing agent.
| Material System | Function of Stannous Caproate | Enhanced Properties |
| Polyurethane Foam | Accelerates the crosslinking reaction of polyether polyol and TDI. gvchem.com | Uniform cell structure, good air permeability, balanced foaming and gelling. gvchem.com |
| Polyurethane Coatings | Promotes rapid gelation and curing of polyols and isocyanates. morpholine.cc | Fast and even cure, durable finish. morpholine.cc |
| Silicone Rubber | Catalyst for room temperature vulcanization. gvchem.comgvchem.com | Efficient curing. gvchem.com |
| Epoxy Resins | Catalyst-based curing agent. gvchem.comgvchem.com | High catalytic activity, faster curing. gvchem.com |
Research on Polymer Additives and Stabilizers
Stannous caproate is utilized as a polymer additive, functioning as a heat stabilizer in various plastic and rubber formulations. gvchem.com The inclusion of stabilizers is essential to protect polymers from degradation that can occur during processing at high temperatures and throughout the service life of the product when exposed to environmental factors. baerlocher.compcc.eu
The degradation of polymers often involves oxidation, which can lead to the deterioration of mechanical properties and aesthetic qualities, such as yellowing. pcc.eu Stannous compounds can act as stabilizers, helping to maintain the integrity of the polymer matrix. gvchem.com In some polymer systems, additives are crucial for deactivating catalyst residues from the polymerization process, which can otherwise promote unwanted side reactions and degradation. baerlocher.com
Table of Compound Names
| Common Name/Trade Name | Chemical Name |
| Stannous Caproate | Tin(II) Caproate |
| Stannous Octoate / T-9 | Tin(II) 2-ethylhexanoate |
| Polylactide | PLA |
| Polycaprolactone | PCL |
| Dibutyltin Dilaurate | - |
| Polyurethane | - |
| Silicone Rubber | - |
| Epoxy Resin | - |
| Polyvinyl Chloride | PVC |
| ε-caprolactone | - |
| L-lactide | - |
| Polyols | - |
| Isocyanates | - |
| Toluene diisocyanate | TDI |
| N,N-dimethylformamide-dimethyl acetal (B89532) | DMF-DMA |
| n-hexanol | - |
Spectroscopic and Advanced Analytical Characterization in Stannous Caproate Research
Vibrational Spectroscopy (FTIR) for Structural Elucidation and Interaction Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and study molecular structures. In the context of stannous caproate, FTIR helps in confirming the presence of key functional groups and understanding its interactions with other molecules.
Key spectral features for stannous caproate and related compounds include:
An intense band around 1744 cm⁻¹ which is characteristic of the ester carbonyl (O-C=O) functional group.
A very weak shoulder peak at approximately 1655 cm⁻¹ corresponding to the cis double-bond (C=C) stretching.
In studies involving stannous caproate as a catalyst, for instance in the polymerization of lactones, FTIR is used to monitor the reaction progress. The disappearance of the monomer's characteristic peaks and the appearance of the polymer's peaks can be tracked. For example, in the synthesis of photocurable and degradable resins, FTIR, alongside ¹H-NMR, is used to confirm the cleavage of caprolactone (B156226) units from the polymer network. researchgate.net
Furthermore, when studying chelating effects, FTIR can reveal changes in the vibrational features of molecules upon interaction with chelating agents, indicating structural alterations. nih.gov For instance, the suppression of carboxylate stretching vibrations can be observed. nih.gov
Table 1: Key FTIR Spectral Data for Stannous Caproate and Related Compounds
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Ester Carbonyl (O-C=O) | ~1744 | Strong, characteristic absorption |
| cis-Double Bond (C=C) | ~1655 | Weak shoulder peak |
| C-N Stretch | 2177 ± 1 | Significant feature in related cyano-compounds nih.gov |
| Carboxylate (symmetric) | 1365/1404 | Can be affected by chelating agents nih.gov |
| Carboxylate (asymmetric) | 1587/1566 | Can be affected by chelating agents nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Tracing and Polymer Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure and studying reaction mechanisms. In research involving stannous caproate, both ¹H and ¹³C NMR are routinely employed. researchgate.net
¹H NMR is particularly useful for tracing the mechanistic pathways of polymerization reactions catalyzed by stannous compounds. For instance, in the bulk polymerization of ε-caprolactone, ¹H NMR studies have shown that the chemical shifts of alcoholic and adjacent methylene (B1212753) protons in the presence of stannous octoate can indicate the extent of catalyst/initiator interaction. researchgate.net This has helped in understanding the formation of more stable, less reactive stannous alkoxides. researchgate.net
Key applications of NMR in this field include:
Structural Characterization: Routine ¹³C and ¹H NMR spectroscopy is used for the structural characterization of materials. researchgate.net
Mechanistic Insights: ¹H NMR has been instrumental in suggesting that the induction periods observed in some polymerizations are due to strong and unique interactions between diols and stannous octoate. researchgate.netresearchgate.net
Reaction Monitoring: Monomer conversion can be monitored over time using ¹H NMR. usm.edu
End-Group Analysis: While traditionally a titration method, NMR can also provide information about polymer end-groups, which is crucial for determining the number-average molecular weight. fsu.eduresearchgate.net
Table 2: Application of NMR in Stannous Caproate Catalyzed Polymerization
| NMR Technique | Application | Key Findings |
| ¹H NMR | Mechanistic Pathway Tracing | Revealed strong interactions between diols and stannous octoate, leading to the formation of stable stannous alkoxides. researchgate.netresearchgate.net |
| ¹³C NMR | Structural Characterization | Confirmed the structure of intermediates formed during polymerization, such as 2-hydroxyethyl 6-hydroxycaproate. researchgate.net |
| ¹H NMR | Reaction Kinetics | Monitored monomer and initiator conversion over time. researchgate.netusm.edu |
| DOSY-NMR | Polymer Analysis | Can be used for determining the molecular weight of polymers. researchgate.net |
X-ray Based Spectroscopic Techniques for Elemental and Structural Analysis
X-ray based techniques are vital for determining the elemental composition and crystal structure of materials.
X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of materials. In studies involving stannous compounds, XRD can confirm the successful synthesis of desired crystalline phases, such as potassium stannates. nih.gov It can also be used to assess the resistance of materials to sintering by analyzing crystal sizes. nih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of elements on the surface of a material. For tin-containing materials, XPS can distinguish between different oxidation states, such as Sn(II) and Sn(IV). researchgate.netnih.gov For example, XPS has been used to confirm that the shell of SnO₂-coated nanoparticles is exclusively composed of Sn⁴⁺ oxidized species. researchgate.net The binding energies of Sn 3d and O 1s signals are key indicators. researchgate.net
X-ray Absorption Near Edge Spectroscopy (XANES): XANES is a powerful technique for determining the chemical speciation of elements within a sample. It has been used to analyze the distribution of tin species and the degree of oxidation of stannous fluoride (B91410) in various formulations. nih.gov
Table 3: X-ray Based Spectroscopic Techniques in the Analysis of Tin Compounds
| Technique | Information Obtained | Example Application |
| XRD | Crystalline structure, crystal size | Confirmation of potassium stannate synthesis and resistance to sintering. nih.gov |
| XPS | Elemental composition, oxidation states | Distinguishing between Sn(II) and Sn(IV) in tin-based materials. researchgate.netnih.gov |
| XANES | Chemical speciation, oxidation state | Determining the distribution of tin species in various formulations. nih.gov |
Thermal Analysis Methods (DSC, TG/DTA) for Reaction Kinetics and Material Stability
Thermal analysis techniques are crucial for understanding the thermal properties of materials, including their stability and reaction kinetics.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. universallab.orgslideshare.net It is used to determine transition temperatures such as melting and crystallization points, as well as the heat of fusion and reaction. umd.edu In polymer science, DSC is used to study the melting and crystallization behavior of polymers. universallab.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is primarily used to determine the composition of materials and to predict their thermal stability by observing decomposition temperatures. slideshare.nettainstruments.com TGA can also be used to study the kinetics of decomposition reactions. universallab.org
Simultaneous DSC-TGA (STA): This technique combines both DSC and TGA measurements in a single instrument, allowing for the simultaneous determination of mass changes and caloric effects on the same sample. netzsch.com This helps to differentiate between thermal events with and without mass loss.
Studies on the thermal decomposition of materials often use these techniques to determine kinetic parameters. scholaris.camdpi.com For example, the decomposition of limestone has been studied using TGA to understand the effect of temperature on the reaction rate. mdpi.com
Table 4: Thermal Analysis Data for Material Characterization
| Technique | Property Measured | Application |
| DSC | Heat flow | Determination of melting point, crystallization temperature, and heat of fusion. umd.edu |
| TGA | Mass change | Assessment of thermal stability and decomposition temperature. slideshare.nettainstruments.com |
| STA (DSC-TGA) | Heat flow and mass change | Simultaneous analysis of thermal transitions and decomposition. netzsch.com |
Mass Spectrometry Techniques for Polymer Molecular Weight Distribution and End-Group Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of molecules. In polymer chemistry, MS is used to determine the molecular weight distribution and for end-group analysis.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is a soft ionization technique that is well-suited for the analysis of large molecules like polymers. It can provide information on the absolute mass of individual polymer chains, allowing for the determination of the molecular weight distribution. lcms.cz In the study of polymerizations initiated by stannous compounds, MALDI-TOF-MS has been used to confirm the presence of different polymer chain distributions. usm.edu
Electrospray Ionization (ESI-MS): ESI is another soft ionization technique used for polymer analysis. lcms.cz
The main advantage of mass spectrometry in polymer analysis is its ability to provide molecular-level information, which is not possible with techniques that only provide average molecular weights. lcms.cz Tandem mass spectrometry (MS/MS) can provide detailed structural information about the polymer's repeat units, end groups, and backbone connectivity. lcms.cz
However, the effectiveness of MS techniques can decrease as the average molecular weight of the polymer increases due to a signal-to-noise problem. uvic.ca
Table 5: Mass Spectrometry in Polymer Characterization
| Technique | Information Obtained | Key Advantage |
| MALDI-TOF-MS | Molecular weight distribution, end-group analysis | Provides absolute mass measurements at a molecular level. usm.edulcms.cz |
| ESI-MS | Polymer analysis | Soft ionization suitable for polymers. lcms.cz |
| MS/MS | Structural elucidation | Detailed information on repeat units, end groups, and connectivity. lcms.cz |
Atomic Absorption Spectroscopy for Elemental Composition
Atomic Absorption Spectroscopy (AAS) is a technique used for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. While not as commonly cited in the provided context for stannous caproate itself, AAS is a standard method for determining the elemental composition of materials. It would be a suitable technique for verifying the tin content in "stannous caproate practical grade" or in polymers synthesized using this catalyst, ensuring the final product meets compositional specifications.
Theoretical and Computational Studies of Stannous Caproate Reactivity
Quantum Mechanical (e.g., DFT, Ab Initio) Calculations for Reaction Mechanisms
Quantum mechanical (QM) calculations, especially those using Density Functional Theory (DFT), have been pivotal in mapping the reaction pathways for catalysis by tin(II) carboxylates. These methods provide detailed electronic structure information, allowing for the precise calculation of geometries and energies of reactants, products, and transient species.
The Coordination-Insertion Mechanism: DFT calculations have provided strong evidence supporting the "coordination-insertion" mechanism for the ROP of cyclic esters catalyzed by tin(II) carboxylates in the presence of an alcohol (ROH), which acts as a co-initiator. researchgate.net This mechanism unfolds in several key stages:
Formation of the True Initiator: The process does not typically start with stannous caproate directly. Instead, the catalyst reacts with a hydroxyl-containing co-initiator (e.g., an alcohol or the hydroxyl end-group of a polymer chain) to form a tin(II) alkoxide species (R-O-Sn-). This in-situ generated alkoxide is considered the true, active initiating species for the polymerization. researchgate.net
Monomer Coordination: The cyclic ester monomer (e.g., ε-caprolactone) coordinates to the electrophilic tin(II) center of the tin alkoxide. DFT studies have analyzed the preferred coordination site, indicating that the carbonyl oxygen of the ester has a more favorable interaction with the tin atom compared to the ester ether oxygen. researchgate.net
Nucleophilic Attack and Ring Opening: The alkoxide group (R-O-) executes a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This step proceeds through a high-energy transition state, leading to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the Sn-O bond. researchgate.net This is often the rate-determining step of the polymerization process. researchgate.net
DFT studies employ various functionals, such as the hybrid meta-GGA M06-2X or the hybrid B3LYP, combined with appropriate basis sets (e.g., 6-31G**) to model these complex reactions accurately. researchgate.netnih.gov These calculations have confirmed that stannous carboxylates function as true catalysts, being regenerated at the end of the cycle, rather than as simple initiators. researchgate.net First-principles calculations, a type of ab initio method, are also used to compute energies and forces within molecular systems to understand their response to mechanical and chemical changes. rsc.orgacs.org
Molecular Modeling of Catalytic Intermediates and Transition States
Molecular modeling provides detailed three-dimensional structures and relative energies of the short-lived intermediates and transition states that form during the catalytic cycle. These models are essential for understanding the precise geometric arrangements and electronic shifts that facilitate the reaction.
For the coordination-insertion mechanism, computational studies have identified and characterized a sequence of key species: researchgate.net
Reactant Complex: An initial, loosely bound state where the tin alkoxide initiator and the monomer molecule are in proximity.
Pre-reaction Coordination Complex: The monomer's carbonyl oxygen coordinates to the tin(II) center, bringing the reactants into the correct orientation for the subsequent reaction.
First Transition State (TS1): This is the highest energy point on the path to the initial insertion. It is characterized by a planar, four-membered ring structure involving the tin atom, the alkoxide oxygen, the monomer's carbonyl carbon, and the carbonyl oxygen. researchgate.net Modeling this state is critical as it often represents the rate-determining step of the entire process. researchgate.net
Tetrahedral Intermediate (Int1): After passing through TS1, a more stable, four-coordinate tin intermediate is formed. In this state, the nucleophilic addition of the alkoxide to the carbonyl carbon is complete, but the ester ring has not yet opened.
Second Transition State (TS2): This transition state corresponds to the cleavage of the C-O bond within the ester ring, leading to the ring-opening event.
Product Complex: The ring-opened monomer is now incorporated into the alkoxide chain, which remains coordinated to the tin center, ready to begin the next catalytic cycle with another monomer molecule.
The geometries of these states, including critical bond lengths and angles, are calculated to visualize the reaction progress. For example, during the formation of TS1, the model shows the Sn-O(alkoxide) bond lengthening while a new bond between the alkoxide oxygen and the monomer's carbonyl carbon begins to form. researchgate.net Understanding the structure of these transition states is fundamental to catalysis, as catalysts function by preferentially stabilizing these high-energy species relative to the ground state. nih.gov
Thermodynamic and Kinetic Modeling of Catalytic Processes
Reaction Order: Kinetic studies, both experimental and computational, have shown that the polymerization is typically internally first-order with respect to the monomer concentration, indicating a constant concentration of active propagating centers during the reaction. researchgate.net
The tables below summarize key data obtained from theoretical and experimental modeling of polymerization catalyzed by tin(II) carboxylates.
| Method | System | Activation Energy (Ea) | Source |
|---|---|---|---|
| DFT Calculation | ROP of ε-caprolactone/L-lactide | 19.8–20.6 kcal/mol | |
| DSC (Friedman method) | ROP of ε-caprolactone | 64.9–70.5 kJ/mol | researchgate.net |
| DSC (KAS method) | ROP of ε-caprolactone | 64.9–80.4 kJ/mol | researchgate.net |
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Standard Enthalpy (ΔH°ss) | -22.9 kJ·mol⁻¹ | 1 mol·L⁻¹ in 1,4-dioxane | researchgate.net |
| Standard Entropy (ΔS°ss) | -41.1 J·mol⁻¹·K⁻¹ | 1 mol·L⁻¹ in 1,4-dioxane | researchgate.net |
Emerging Research Directions and Future Outlook for Stannous Caproate
Novel Catalytic Pathways and Catalyst Design
The efficacy of Stannous Caproate as a polymerization catalyst is a subject of ongoing research, with a focus on elucidating its reaction mechanisms and designing more efficient catalytic systems.
The catalytic activity of Stannous Caproate in ring-opening polymerization is understood to proceed through a coordination-insertion mechanism. The tin(II) center coordinates with the carbonyl oxygen of the cyclic ester, activating the monomer for nucleophilic attack by an initiator, typically an alcohol. The initiator is believed to react with the stannous carboxylate to form a tin alkoxide, which is the true initiating species. This in-situ formation of the active catalyst is a key area of investigation, as the choice of initiator can influence the polymerization kinetics and the final properties of the polymer. usm.edunih.govacs.org
Recent research has explored the use of co-catalysts to enhance the performance of Stannous Caproate. For instance, the addition of N,N-dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) has been shown to significantly increase the catalytic activity in the polymerization of ε-caprolactone and L-lactide. researchgate.net This approach can lead to higher molecular weight polymers and faster reaction times, offering economic and processing advantages.
Catalyst design is also moving towards addressing environmental and health concerns associated with organotin compounds. One notable development is the replacement of the 2-ethylhexanoate (B8288628) (octoate) ligand with other carboxylates, such as neodecanoate. umicore.com This modification aims to reduce the toxicity profile of the catalyst without compromising its performance.
Furthermore, the development of heterogeneous stannous-based catalysts is an emerging area. google.com Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective industrial processes. youtube.comyoutube.comyoutube.com
Sustainable Production and Application Methodologies
The drive towards green chemistry is influencing both the production and application of Stannous Caproate.
From an application perspective, the focus is on minimizing the environmental impact of polymerization processes. This includes the development of catalysts with higher activity, which allows for lower catalyst concentrations and reduces the amount of residual tin in the final polymer product. youtube.com The potential toxicity of tin compounds has also spurred research into alternative, less toxic catalysts, such as those based on zinc, to replace organotin compounds in some applications. dkatalyst.comchemicalindustryjournal.co.uk
The sustainable production of the monomers that are polymerized using Stannous Caproate is another important aspect. Research into bio-based routes to produce caprolactone (B156226) from renewable resources like glucose is a promising avenue for reducing the carbon footprint of the resulting polymers.
Advanced Material Engineering Utilizing Stannous Caproate Catalysis
Stannous Caproate catalysis is a key enabling technology for the engineering of advanced materials with tailored properties, particularly in the realm of biodegradable polymers.
The ring-opening polymerization of lactide and caprolactone, catalyzed by Stannous Caproate, is a cornerstone of producing biocompatible and biodegradable polyesters like PLA and PCL. nih.govlifescienceglobal.comresearchgate.netprimescholars.com These polymers have found widespread use in biomedical applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds. nih.govprimescholars.com The ability to control the molecular weight of the polymer by adjusting the catalyst and initiator concentrations is crucial for tailoring the material's degradation rate and mechanical properties for specific medical uses. usm.edunih.gov
Research is actively exploring the creation of novel polymer architectures and blends to further enhance material properties. For example, Stannous Caproate is used to synthesize block copolymers, which can exhibit unique properties such as thermoplastic elasticity. By carefully controlling the polymerization sequence, materials with both rigid and flexible segments can be created, leading to high-performance elastomers. ox.ac.uk
Furthermore, Stannous Caproate is employed in the creation of polymer composites and blends. By incorporating fillers or blending with other polymers, the mechanical properties, such as tensile strength and modulus, of PLA and PCL can be significantly improved. mdpi.comespublisher.comnih.gov This allows for the development of advanced materials for a broader range of applications, from durable biodegradable packaging to advanced engineering components. scispace.comnih.gov
Interactive Data Table: Properties of Polymers Synthesized with Stannous Caproate Catalysis
| Polymer | Monomer(s) | Catalyst System | Molecular Weight ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) | Key Application Areas |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | Sn(Oct)₂/n-Hexanol | 9.0 x 10⁴ nih.gov | ~250 (Young's Modulus) mdpi.com | High mdpi.com | Tissue Engineering, Drug Delivery |
| Polylactic Acid (PLA) | L-lactide | Sn(Oct)₂/DMF-DMA | >400,000 researchgate.net | 50-70 youtube.comresearchgate.net | 2-6 researchgate.net | 3D Printing, Packaging, Biomedical |
| PCL-based Elastomer | ε-caprolactone, ε-decalactone | Not Specified | Not Specified | Up to 40 ox.ac.uk | >2000 ox.ac.uk | High-Performance Elastomers |
| pCBT/PCL Copolymer | Cyclic Butylene Terephthalate, PCL | Tin-based | 4.43 x 10⁴ - 5.42 x 10⁴ espublisher.com | Varies with composition | Varies with composition | Toughened Thermoplastics |
Q & A
Basic Research Questions
Q. What are the validated laboratory synthesis protocols for stannous caproate practical grade, and how can purity be ensured during preparation?
- Methodological Answer : Synthesis typically involves reacting stannous chloride with caproic acid under inert atmospheric conditions to prevent oxidation. A stepwise approach includes:
- Purification of reactants (e.g., distillation of caproic acid) .
- Controlled stoichiometric ratios (e.g., 1:2 molar ratio of SnCl₂ to caproic acid) .
- Post-synthesis characterization using FT-IR (to confirm ester formation) and ICP-OES (to quantify tin content) .
Q. Which analytical techniques are optimal for characterizing stannous caproate’s structural and chemical stability?
- Methodological Answer :
- Spectroscopy : FT-IR for functional group identification; NMR (¹H, ¹³C, ¹¹⁹Sn) to confirm coordination geometry .
- Chromatography : HPLC with UV detection to assess organic impurities .
- Thermal Analysis : TGA-DSC to evaluate decomposition thresholds (e.g., stability up to 150°C) .
Q. How should researchers design baseline experiments to assess stannous caproate’s reactivity in aqueous environments?
- Methodological Answer :
- Controlled Hydrolysis Studies : Vary pH (2–10), temperature (25–60°C), and ionic strength to mimic biological or environmental conditions .
- Kinetic Monitoring : Use UV-Vis spectroscopy to track Sn²⁺ release over time .
- Reproducibility : Adhere to NIH guidelines for documenting experimental variables (e.g., buffer composition, agitation rates) .
Advanced Research Questions
Q. How can conflicting data on stannous caproate’s bioactivity in preclinical studies be systematically resolved?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from independent studies and apply heterogeneity tests (e.g., I² statistic) to identify outliers .
- Sensitivity Analysis : Isolate variables (e.g., solvent choice, animal models) that disproportionately affect outcomes .
- Standardization : Propose unified protocols via community-driven guidelines (e.g., defining "practical grade" thresholds for Sn²⁺ content) .
Q. What experimental strategies optimize stannous caproate’s efficacy in targeted drug-delivery systems while minimizing toxicity?
- Methodological Answer :
- Formulation Screening : Test encapsulation efficiency in polymeric matrices (e.g., albumin microspheres) using in vitro release assays .
- Toxicity Profiling : Conduct dose-response studies in cell lines (e.g., HepG2 for hepatotoxicity) and compare with free Sn²⁺ controls .
- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake and sublocalization .
Q. How can computational modeling enhance the prediction of stannous caproate’s ligand-exchange dynamics in complex matrices?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model Sn-caproate interactions with biomolecules (e.g., albumin) using force fields parameterized for tin .
- DFT Calculations : Predict redox behavior under physiological conditions (e.g., Sn²⁺ → Sn⁴⁺ transitions) .
- Validation : Correlate simulations with experimental EXAFS data to refine coordination models .
Data Management & Reporting
Q. What are the best practices for archiving and sharing stannous caproate research data to ensure reproducibility?
- Methodological Answer :
- Metadata Standards : Include raw instrument outputs (e.g., TGA curves, NMR spectra) and experimental logs (e.g., humidity levels during synthesis) .
- Storage Protocols : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like Zenodo or Figshare .
- Ethical Compliance : Annotate datasets with IRB approvals for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
